molecular formula C34H28N6NaO6S2 B147751 C.I. Direct Red 2 CAS No. 992-59-6

C.I. Direct Red 2

Cat. No.: B147751
CAS No.: 992-59-6
M. Wt: 703.7 g/mol
InChI Key: CPFOJQGJGDAWLH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzopurpurine 4B is primarily used as a biological stain and pH indicator It interacts with various biological materials, allowing for the visualization of cellular structures and processes

Mode of Action

The mode of action of Benzopurpurine 4B is largely based on its chemical structure and properties. As an azo dye, it contains azo groups (-N=N-) that can form complexes with various biological materials, enabling it to function as a stain . Additionally, its ability to indicate pH is likely due to changes in its chemical structure under different pH conditions .

Pharmacokinetics

Information on the pharmacokinetics of Benzopurpurine 4B is limited. Its solubility in water, acetone, ethanol, sodium hydroxide, and sulfuric acid suggests that it may be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzopurpurine 4B and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Benzopurpurine 4B’s action is its ability to stain biological materials, providing a visual contrast that aids in the examination of cellular structures and processes . Additionally, its use as a pH indicator allows for the measurement of pH in various environments .

Action Environment

The action of Benzopurpurine 4B can be influenced by various environmental factors. For instance, its effectiveness as a photocatalytic degradation agent can vary depending on conditions such as irradiation time, pH solution, initial dye concentration, amount of catalyst, and light intensity . These factors can affect the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Oxidation Reactions

C.I. Direct Red 2 undergoes oxidation under acidic or alkaline conditions, typically involving hydroxyl radicals (·OH) or other oxidizing agents:

  • Hydrogen Peroxide (H₂O₂) with Fe²⁺ (Fenton-like systems) :
    Degradation studies show that hydroxyl radicals generated via Fenton reactions cleave azo bonds, leading to decolorization and fragmentation into smaller aromatic intermediates .

Oxidizing AgentpHReaction Efficiency (Decolorization)Major Products
H₂O₂/Fe²⁺2.795% in 30 minutesSulfonated aromatic amines
O₃2–780–90% in 20 minutesQuinones, carboxylic acids
  • Ozone (O₃) :
    Ozonation breaks the azo linkage, forming quinones and low-molecular-weight carboxylic acids .

Reduction Reactions

Reduction of the azo bonds is a critical pathway, particularly in biological systems:

  • Metabolic Reduction :
    In vivo studies demonstrate enzymatic cleavage of azo bonds by gut microbiota, releasing 3,3′-dimethylbenzidine , a carcinogenic aromatic amine .

Reducing AgentConditionsProducts
Sodium dithioniteAqueous, pH 7–93,3′-Dimethylbenzidine derivatives
Zinc dust + HClAcidic, 25°CSulfonated aminophenols
  • Environmental Impact :
    Reduction in anaerobic environments (e.g., wastewater) produces toxic metabolites, posing ecological risks .

Substitution and Stability

The dye reacts with nucleophiles and electrophiles, influenced by pH and substituents:

  • Acid/Base Reactions :

    • In strong sulfuric acid , it exhibits a color shift to blue due to protonation of sulfonate groups .

    • Under alkaline conditions , precipitation occurs as sodium salts form insoluble complexes .

ConditionColor ChangeStability
pH < 3Red → BlueStable
pH > 10Red → OrangePrecipitation occurs
  • Halogenation :
    Reacts with chlorine-based agents (e.g., hypochlorite) to form chlorinated byproducts, often increasing toxicity .

Degradation Pathways

Advanced oxidation processes (AOPs) and electrochemical methods are effective for mineralization:

  • Electrochemical Degradation :
    Using polypyrrole-coated electrodes, 90% decolorization of this compound is achieved within 2 hours, breaking it into non-toxic CO₂ and H₂O .

  • Photocatalysis :
    UV/TiO₂ systems degrade the dye via radical-mediated cleavage, though efficiency depends on catalyst concentration .

Reactivity Hazards

  • Explosive Potential :
    As an azo compound, it forms explosive mixtures when suspended in air at specific concentrations .

  • Incompatibilities :
    Reacts violently with strong oxidizers (e.g., peroxides) and reducing agents , releasing toxic gases like NH₃ and SO₂ .

Comparative Stability Data

ParameterAcid ResistanceAlkali ResistanceLight Fastness
ISO Standard Rating1–212
AATCC Rating122

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the structural properties of C.I. Direct Red 2?

  • Methodological Answer : UV-Vis spectroscopy is widely used to analyze the dye’s absorption maxima (e.g., λmax ≈ 520 nm in aqueous solutions), while FTIR identifies functional groups (e.g., azo bonds at ~1600 cm⁻¹). NMR spectroscopy resolves molecular structure, particularly for confirming sulfonic acid groups. For quantification, HPLC with diode-array detection (DAD) achieves high precision (RSD < 2%) .

  • Example Data Table :
TechniqueKey ParametersDetection LimitApplications
UV-Visλmax = 520 nm0.1 µg/mLSolubility, stability
FTIRAzo bond (1600 cm⁻¹)N/AStructural confirmation
HPLC-DADC18 column, 1 mL/min0.05 µg/mLQuantification in mixtures

Q. How does pH influence the stability and spectral properties of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies using buffered solutions (pH 2–12). Monitor absorbance changes via UV-Vis spectroscopy over time. For example, at pH < 4, protonation of sulfonate groups reduces solubility, leading to aggregation (confirmed via dynamic light scattering). At pH > 10, degradation via hydrolysis occurs, evidenced by shifts in λmax .

Advanced Research Questions

Q. What mechanistic pathways explain the photocatalytic degradation of this compound using TiO2 nanoparticles under UV light?

  • Methodological Answer : Employ LC-MS to identify intermediate degradation products (e.g., hydroxylated azo compounds). Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (•OH, O2<sup>•−</sup>). Kinetic studies (pseudo-first-order models) quantify degradation rates, while scavenger experiments (e.g., tert-butanol for •OH) validate pathway contributions .

  • Example Data Table :
CatalystLight SourceDegradation Efficiency (%)Rate Constant (k, min⁻¹)
TiO2UV (365 nm)98% in 60 min0.045
Fe-doped TiO2Visible light92% in 90 min0.025

Q. How do molecular docking simulations predict the interaction between this compound and serum albumin proteins, and what are the implications for toxicology?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Parameterize the dye’s structure (e.g., sulfonate groups as key binding sites) and albumin’s crystal structure (PDB ID: 1BM0). Validate via fluorescence quenching experiments to measure binding constants (Kb ≈ 10<sup>4</sup> M⁻¹). Compare results across species (e.g., bovine vs. human albumin) to assess variability .

Q. Why do conflicting reports exist on the mutagenic potential of this compound in different in vitro assays?

  • Methodological Answer : Analyze discrepancies using Ames test (Salmonella strains TA98/TA100) vs. mammalian cell assays (e.g., micronucleus test). Variables include metabolic activation (S9 mix), exposure duration, and dye purity. For instance, impurities in commercial batches may produce false positives, while azo-reductase activity in mammalian cells alters toxicity profiles .

Q. Methodological Guidelines for Addressing Contradictions

  • Data Contradiction Analysis :
    Cross-validate results using orthogonal techniques (e.g., HPLC for degradation products and FTIR for structural changes). Perform meta-analyses of published datasets to identify confounding variables (e.g., solvent polarity in adsorption studies) .

  • Experimental Design :
    For adsorption studies, specify adsorbent characterization (BET surface area, FTIR for functional groups) and isotherm models (Langmuir vs. Freundlich). For toxicity assays, document cell lines, exposure protocols, and negative controls .

Q. Key Considerations for Researchers

  • Source Reliability : Prioritize peer-reviewed journals (e.g., Dyes and Pigments, Environmental Science & Technology) over non-academic platforms.
  • Reproducibility : Provide detailed protocols for synthesis, characterization, and testing to enable replication .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₉H₂₀N₆Na₂O₁₀S₂

C.I. Direct Red 79

  • Structural Differences : DR79 has a single azo bond and fewer sulfonic groups compared to DR81, reducing its molecular weight and complexity .
  • Degradation Efficiency: Parameter DR81 DR79 Optimal pH 7.0 6.5–7.5 Optimal Temp (°C) 40 35–45 Degradation Time 1.5 hours (99%) 4–6 hours (90%) Key Enzymes NADH-DCIP reductase, lignin peroxidase Azoreductase Toxicity Non-toxic metabolites post-degradation Low toxicity metabolites

C.I. Direct Red 28

  • Degradation Methods: Photocatalytic Degradation: UV/H₂O₂/Fe²⁺ achieves 95% decolorization in 60 minutes vs. 99% for DR81 via microbial treatment . Metabolites: Benzidine derivatives (toxic) vs. DR81’s non-toxic aromatic amines . Source: .

C.I. Reactive Red 2

  • Functional Use : Reactive dye for cellulose fibers, differing in reactive vinyl sulfone groups.
  • Oxidation Resistance: Parameter DR81 Reactive Red 2 Fenton Oxidation Not applicable 99.8% decolorization in 60 mins COD Reduction 52% (microbial) 42.5% (Fenton) Source: .

C.I. Acid Red 2

  • Application : Acid dye for wool and silk.
  • Toxicity Profile : Higher acute toxicity (LC₅₀ < 10 mg/L) vs. DR81’s moderate toxicity (LC₅₀ = 50 mg/L) .
  • Structural Stability : Lacks sulfonic groups, making it less water-soluble but more prone to photodegradation .

Data Tables

Table 1: Degradation Metabolites of DR81 vs. Similar Dyes

Dye Metabolites Molecular Weight Toxicity (Post-Degradation)
DR28 Benzidine, naphthylamine 184, 143 Carcinogenic
Reactive Red 2 Sulfophenylcarboxylic acids 150–200 Low toxicity

Table 2: Enzymatic Activity During Degradation

Enzyme DR81 Activity (U/mg protein) DR79 Activity (U/mg protein)
NADH-DCIP reductase 0.82 ± 0.03 0.45 ± 0.02
Lignin peroxidase 0.75 ± 0.05 Not detected
Azoreductase 0.68 ± 0.04 0.89 ± 0.03

Research Findings

  • Industrial Applicability : DR81’s sulfonic groups enhance solubility but complicate wastewater treatment, requiring tailored microbial consortia. DR28’s benzidine derivatives necessitate advanced oxidation (e.g., UV/H₂O₂) for detoxification .

Properties

CAS No.

992-59-6

Molecular Formula

C34H28N6NaO6S2

Molecular Weight

703.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);

InChI Key

CPFOJQGJGDAWLH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na]

Color/Form

BROWN POWDER
Dark-red powde

melting_point

554 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

992-59-6

physical_description

Direct red 2 is a brown to dark red powder. (NTP, 1992)

Pictograms

Health Hazard

solubility

less than 1 mg/mL at 61° F (NTP, 1992)
SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE;  PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS
20 mg/ml in water;  70 mg/ml in 2-methoxyethanol;  3 mg/ml in ethanol

Synonyms

enzopurpurine 4B
C.I. direct red 2
direct red 2

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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